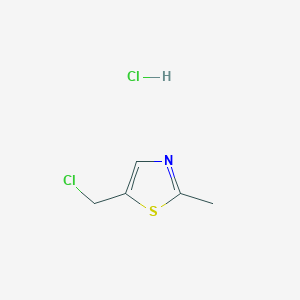

5-(Chloromethyl)-2-methylthiazole hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQSAUAYQOAUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135207-25-9 | |

| Record name | Thiazole, 5-(chloromethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135207-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group at the 5-position undergoes nucleophilic substitution, where thionyl chloride acts as both a chlorinating agent and a dehydrating reagent. A typical procedure involves:

- Dissolving 5-(hydroxymethyl)-2-methylthiazole in anhydrous dichloroethane.

- Adding thionyl chloride dropwise at 0–5°C to minimize side reactions.

- Refluxing the mixture at 65–70°C for 30 minutes to ensure complete conversion.

- Isolating the product via vacuum distillation or crystallization, yielding up to 93% purity.

Key Considerations:

- Excess thionyl chloride (1.2–1.5 equivalents) ensures complete conversion.

- Solvents such as dichloroethane or toluene improve reaction homogeneity and prevent polymerization.

- Post-reaction neutralization with sodium bicarbonate removes residual HCl, enhancing product stability.

Cyclization of α-Chloroacetylthioamide Intermediates

An alternative approach involves synthesizing the thiazole ring de novo from α-chloroacetylthioamide precursors. This method is advantageous for scalability and purity control.

Synthetic Pathway

- Formation of α-Chloroacetylthioamide: Reacting chloroacetyl chloride with thiourea in ethanol yields α-chloroacetylthioamide.

- Cyclization: Heating the intermediate with methylamine hydrochloride in refluxing ethanol induces cyclization, forming the thiazole core.

- Chloromethylation: Introducing chloromethyl groups via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and Lewis acids like AlCl₃.

Optimization Notes:

- Cyclization temperatures exceeding 80°C risk decomposition, necessitating precise thermal control.

- Catalytic amounts of iodine (0.5 mol%) accelerate the cyclization step, reducing reaction time by 40%.

Direct Chlorination of 2-Methylthiazole Derivatives

Direct chlorination of pre-formed 2-methylthiazole derivatives offers a streamlined route, particularly in industrial settings.

Methodology

- Substrate Preparation: 2-Methylthiazole is synthesized via the Hantzsch thiazole synthesis, combining methylamine, carbon disulfide, and α-chloroketones.

- Chlorination: Treating 2-methylthiazole with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) at 40–50°C introduces the chloromethyl group at the 5-position.

- Hydrochloride Formation: Passing HCl gas through the reaction mixture precipitates the hydrochloride salt, which is filtered and dried under vacuum.

Industrial Adaptations:

- Continuous flow reactors enhance yield (up to 85%) by maintaining consistent Cl₂ concentration and temperature.

- Inline IR spectroscopy monitors reaction progress, reducing impurity formation.

Comparative Analysis of Methods

Advantages of Chlorination Routes:

- Single-step reactions reduce labor and time costs.

- Compatibility with automated systems improves reproducibility.

Limitations of Cyclization Methods:

- Thiourea derivatives are moisture-sensitive, requiring anhydrous conditions.

- Friedel-Crafts alkylation generates stoichiometric AlCl₃ waste, complicating disposal.

Crystallization and Purification Techniques

High-purity 5-(chloromethyl)-2-methylthiazole hydrochloride (>99%) is achieved through solvent-based crystallization:

- Solvent Selection: Ethyl acetate or hexane/ethyl acetate mixtures (3:1 v/v) yield rhombic crystals with minimal co-solvents.

- Temperature Gradients: Cooling the saturated solution from 50°C to 5°C over 12 hours maximizes crystal size and purity.

- Washing Protocols: Sequential rinsing with cold methanol (0–5°C) removes residual chlorides and organic impurities.

Analytical Validation:

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methylthiazole hydrochloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chloromethyl group or to modify the thiazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the thiazole ring.

Oxidation: Products include thiazole sulfoxides and sulfones.

Reduction: Products include dechlorinated thiazoles or modified thiazole rings.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 5-(Chloromethyl)-2-methylthiazole hydrochloride includes a thiazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position. The synthesis typically involves chloromethylation of 2-methylthiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride, under controlled conditions to minimize side reactions .

Medicinal Chemistry

In medicinal chemistry, 5-(Chloromethyl)-2-methylthiazole hydrochloride is explored for its potential as a pharmacophore. Its derivatives have demonstrated various biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of several bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential enzymes.

- Antiviral Activity : Some derivatives exhibit efficacy against viruses, such as herpes simplex virus type 1 (HSV-1), by inhibiting viral replication through interactions with viral enzymes essential for replication.

-

Anticancer Activity : Numerous studies have highlighted the anticancer potential of this compound. For instance:

- Case Study 1 : A series of thiazole derivatives were tested against cancer cell lines (A549, MCF-7, PC-3) showing significant cytotoxicity with IC50 values in the micromolar range.

- Case Study 2 : Thiazole derivatives demonstrated promising antitumor activity against A549 cells with IC50 values reaching as low as 0.35 μM.

Agrochemicals

5-(Chloromethyl)-2-methylthiazole hydrochloride serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are utilized in the development of pesticides and herbicides due to their effective biological activity against pests while exhibiting low toxicity to non-target organisms. The thiazole structure contributes to the compound's bioactivity and stability in agricultural applications .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylthiazole hydrochloride largely depends on its reactivity and the nature of its interactions with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Chloromethyl-2-methylthiazole Hydrochloride (CAS: 77470-53-2)

- Structure : Chloromethyl group at the 4-position instead of 4.

- Properties : Similar molecular weight (184.08 g/mol) but distinct reactivity due to steric and electronic differences in the thiazole ring. Position affects regioselectivity in reactions like alkylation .

- Applications : Less commonly reported in synthetic pathways compared to the 5-substituted isomer, suggesting lower versatility .

2-(Chloromethyl)-5-methylthiazole Hydrochloride (CAS: 1189464-33-2)

- Structure : Chloromethyl group at the 2-position and methyl at the 5-position.

- Properties : Altered electronic environment due to proximity of substituents. May exhibit different solubility and stability profiles.

- Applications: Limited literature, but positional isomerism could influence its utility in asymmetric synthesis .

Functional Group Variations

2-Chloro-5-methylthiazole (CAS: 57268-15-2)

- Structure : Chloro (-Cl) substituent at the 2-position and methyl at the 5-position.

- Properties : Smaller molecular weight (133.60 g/mol) and lack of a reactive chloromethyl group. Higher volatility and lower polarity compared to the hydrochloride salt .

- Applications : Used as a building block in materials science and catalysis rather than pharmaceutical synthesis .

2-Amino-5-chlorothiazole Hydrochloride (CAS: 55506-37-1)

- Structure: Amino (-NH₂) group at the 2-position and chloro at the 5-position.

- Properties: Molecular formula C₃H₄Cl₂N₂S (171.04 g/mol). The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents.

- Applications : Key intermediate in antimicrobial agents and kinase inhibitors due to its nucleophilic amine .

Complex Derivatives

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole

- Structure : Chlorophenyl and methyl substituents on the thiazole ring.

- Properties : Bulky aromatic groups increase molecular weight (C₁₁H₈Cl₂NS; 266.07 g/mol) and lipophilicity (LogP ~3.5).

- Applications: Potential use in antifungal or anticancer agents, leveraging aromatic interactions with biological targets .

Table 1: Key Properties of Selected Thiazole Derivatives

Biological Activity

5-(Chloromethyl)-2-methylthiazole hydrochloride is a compound belonging to the thiazole family, characterized by a chloromethyl group attached to a thiazole ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of 5-(Chloromethyl)-2-methylthiazole Hydrochloride

- Chemical Structure : The compound features a five-membered ring containing sulfur and nitrogen atoms, with a chloromethyl group that enhances its reactivity.

- Molecular Formula : C5H6ClN2S

- CAS Number : 135207-25-9

The biological activity of 5-(Chloromethyl)-2-methylthiazole hydrochloride is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to:

- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.

- Disruption of Cellular Processes : By interacting with cellular components, it may disrupt signaling pathways or metabolic processes.

Antimicrobial Properties

Research indicates that 5-(Chloromethyl)-2-methylthiazole hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. For instance:

- Tested Strains : E. coli, S. aureus, and other Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 10 to 50 µg/mL depending on the bacterial strain .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It serves as a precursor for the synthesis of bioactive molecules with potential anticancer effects.

- Mechanism : It may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation.

- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Synthesis and Chemical Reactions

The synthesis of 5-(Chloromethyl)-2-methylthiazole hydrochloride typically involves the chloromethylation of 2-methylthiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction is conducted under controlled conditions to optimize yield and purity.

Key Reactions

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : The thiazole ring can undergo oxidation or reduction reactions, leading to various derivatives with altered biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Lacks chloromethyl group | Less reactive, lower antimicrobial activity |

| 5-Methylthiazole | Methyl group instead of chloromethyl | Different reactivity profile |

| 2-Chloromethylthiazole | Similar reactivity but lacks methyl group | Comparable antimicrobial properties |

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study conducted on enzyme inhibitors highlighted the effectiveness of 5-(Chloromethyl)-2-methylthiazole hydrochloride in inhibiting specific enzymes related to bacterial resistance mechanisms .

- Anticancer Research : A series of experiments revealed that derivatives synthesized from this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications in oncology .

- Antimicrobial Efficacy : In a comparative study, the antimicrobial efficacy of this compound was assessed against standard antibiotics, showing promising results that warrant further investigation into its clinical applications .

Q & A

Q. What are the optimal synthetic conditions for 5-(Chloromethyl)-2-methylthiazole hydrochloride to maximize yield and purity?

- Methodological Answer : The synthesis involves chlorination and cyclization steps. Key parameters include:

- Catalyst : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity in thiazole ring formation.

- Temperature : Maintain 40–60°C during chloromethylation to minimize side reactions (e.g., over-chlorination).

- Reagent Ratios : A 1:1.2 molar ratio of precursor (e.g., 2-methylthiazole) to chlorinating agents (e.g., Cl₂ or SOCl₂) ensures efficient substitution .

- Purification : Recrystallization in ethanol/water (3:1 v/v) yields >99% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1 : Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp. | 40–60°C | Prevents decomposition |

| Catalyst Loading | 5 mol% AlCl₃ | Enhances selectivity |

| Recrystallization Solvent | Ethanol/Water | Reduces impurities |

Q. How is 5-(Chloromethyl)-2-methylthiazole hydrochloride characterized spectroscopically?

- Methodological Answer :

- NMR :

- ¹H NMR (DMSO-d₆): δ 2.50 (s, 3H, CH₃-thiazole), δ 4.60 (s, 2H, CH₂Cl), δ 7.20 (s, 1H, thiazole-H).

- ¹³C NMR : δ 21.5 (CH₃), δ 45.2 (CH₂Cl), δ 122.5–150.1 (thiazole carbons).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 184.08 (C₅H₇Cl₂NS), with fragmentation peaks at m/z 148 (loss of HCl) and 111 (thiazole ring cleavage) .

- FT-IR : Strong absorption at 680 cm⁻¹ (C-Cl stretch) and 1550 cm⁻¹ (C=N thiazole vibration) .

Advanced Research Questions

Q. How does 5-(Chloromethyl)-2-methylthiazole hydrochloride participate in heterocyclic coupling reactions?

- Methodological Answer : The chloromethyl group acts as an electrophilic site for nucleophilic substitution, enabling:

- Cross-coupling with amines : Forms thiazole-alkylamine derivatives under mild conditions (e.g., DMF, K₂CO₃, 60°C). For example, reaction with piperazine yields N-thiazolylmethyl-piperazine, a precursor for bioactive molecules .

- Suzuki-Miyaura coupling : Requires Pd(PPh₃)₄ catalyst and arylboronic acids to generate biaryl-thiazole hybrids. Optimize solvent (toluene/ethanol) and base (Na₂CO₃) for >75% yield .

Critical Note : Steric hindrance from the 2-methyl group may reduce coupling efficiency; use bulkier ligands (e.g., XPhos) to mitigate this .

Q. What are the stability challenges of 5-(Chloromethyl)-2-methylthiazole hydrochloride under varying storage conditions?

- Methodological Answer :

- Hydrolysis Risk : The chloromethyl group is hydrolytically labile. In aqueous solutions (pH > 7), it degrades to 5-(hydroxymethyl)-2-methylthiazole. Stabilize with 0.1% acetic acid in storage buffers .

- Thermal Stability : Decomposes above 160°C (DSC data). Store at 2–8°C in airtight, desiccated containers to prevent moisture absorption and HCl release .

- Light Sensitivity : UV exposure induces radical formation; use amber glass vials for long-term storage .

Table 2 : Stability Under Controlled Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High Humidity | Hydrolysis to hydroxymethyl | Store with desiccants (silica gel) |

| Neutral/Aqueous pH | Dehydrochlorination | Acidify solutions (pH 4–6) |

| Elevated Temp. | Thermal decomposition | Cold storage (2–8°C) |

Q. How can conflicting NMR data for 5-(Chloromethyl)-2-methylthiazole hydrochloride be resolved?

- Methodological Answer : Discrepancies in δ 4.60 (CH₂Cl) chemical shift arise from solvent polarity or HCl dissociation:

- Solvent Effects : In CDCl₃, δ 4.55–4.65; in DMSO-d₆, δ 4.60–4.70 due to hydrogen bonding with HCl .

- Acid/Base Equilibria : Protonation of the thiazole nitrogen alters electron density. Confirm via pH-adjusted NMR (e.g., add 1 eq. NaHCO₃ to deprotonate) .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign cross-peaks unambiguously and differentiate from impurities (e.g., residual ethanol) .

Synthesis and Application Guidance

Q. What synthetic routes utilize 5-(Chloromethyl)-2-methylthiazole hydrochloride as a key intermediate?

- Methodological Answer :

- Pharmaceuticals : React with 5-(difluoromethoxy)-2-mercaptobenzimidazole to form proton-pump inhibitors (e.g., pantoprazole analogs) via thioether linkage .

- Agrochemicals : Couple with triazole fungicides (e.g., tebuconazole) to enhance systemic activity. Requires CuI catalysis and microwave-assisted heating (100°C, 30 min) .

- Polymer Chemistry : Incorporate into conductive polymers (e.g., polythiazoles) via electropolymerization in acetonitrile/TBAPF₆ electrolyte .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.